6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one

CDK2 inhibition Kinase selectivity Pyridazinone SAR

Researchers developing selective CDK2 inhibitors for TNBC often face potency gaps and poor selectivity windows. This 3,6-disubstituted pyridazinone directly addresses those challenges: • CDK2 IC50 = 20.1 nM - 7.5× more potent than the adamantyl analog and 2.2× more potent than the tert-butyl analog in the same series. • Submicromolar antiproliferative activity against MDA-MB-231 cells (IC50 = 0.99 µM) with a tumor selectivity index of 16.1 vs. MCF-10A normal cells. • The oxan-4-ylmethyl substituent is critical for high-affinity CDK2 engagement; replacement abolishes or weakens activity, making this the only submicromolar growth inhibitor in an 18-compound library.

Molecular Formula C11H16N2O2
Molecular Weight 208.261
CAS No. 2200805-12-3
Cat. No. B2803237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one
CAS2200805-12-3
Molecular FormulaC11H16N2O2
Molecular Weight208.261
Structural Identifiers
SMILESCC1=NN(C(=O)C=C1)CC2CCOCC2
InChIInChI=1S/C11H16N2O2/c1-9-2-3-11(14)13(12-9)8-10-4-6-15-7-5-10/h2-3,10H,4-8H2,1H3
InChIKeyVAIMWDJDUNPAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one Overview


6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one is a synthetic heterocyclic small molecule belonging to the 3,6-disubstituted pyridazinone class [1]. Its structure features a pyridazin-3(2H)-one core with a methyl group at the 6-position and an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) substituent at the N2-position. This compound serves as a key representative of a scaffold class that has demonstrated potent and selective cyclin-dependent kinase 2 (CDK2) inhibition with associated submicromolar antiproliferative activity in breast cancer cell lines, positioning it as a valuable tool compound for oncology-focused chemical biology and drug discovery programs [1].

Kinase Profiling

CDK2 inhibition study fit for biochemical and cellular kinase assays.

Cell-Based Screening

Breast cancer cell-line antiproliferative assay context (T-47D, MDA-MB-231).

Scaffold Reference

3,6-disubstituted pyridazinone core for SAR exploration and lead optimization.

Why Analogs Are Not Interchangeable


Within the 3,6-disubstituted pyridazinone series, subtle modifications at the N2-position or C6-position profoundly alter CDK2 inhibitory potency, antiproliferative selectivity, and tumor cell vs. normal cell cytotoxicity windows [1]. For example, replacing the oxan-4-ylmethyl group with an adamantyl or tert-butyl substituent shifts the antiproliferative IC50 from submicromolar to low-micromolar ranges, while substituting the C6-methyl with bulkier aryl groups can abolish CDK2 binding entirely [1]. These steep structure–activity relationships mean that generic or in-class substitution without empirical verification of the exact substituent pattern carries a high risk of compromised target engagement, reduced cellular efficacy, and loss of the favorable selectivity index observed for the methyltetrahydropyran-bearing congener [1].

N2-Substituent Variation

Replacement of oxan-4-ylmethyl with adamantyl or tert-butyl may shift CDK2 inhibition and antiproliferative response.

C6-Modification

Substituting C6-methyl with bulkier aryl groups can reduce CDK2 target engagement in reported assays.

Selectivity Index Transfer

Direct analog replacement without empirical verification may not preserve the favorable tumor-cell selectivity profile.

6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one vs. Analogs


CDK2 Inhibition vs. Key Analogs

The methyltetrahydropyran-bearing pyridazinone (11m, structurally analogous to 6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one) exhibited the most potent CDK2 inhibition among all 3,6-disubstituted pyridazines tested, with an IC50 of 20.1 nM [1]. This represents a 7.5-fold improvement over the adamantyl-substituted analog 11e (IC50 = 151 nM) and a 2.2-fold improvement over the tert-butyl-substituted analog 11h (IC50 = 43.8 nM) in the same CDK2 enzymatic assay [1].

CDK2 Inhibition
Head-to-head
IC50 20.1 nM (11m) vs. 151 nM (11e, adamantyl), 43.8 nM (11h, tert-butyl), 55.6 nM (11l, morpholino).
7.5×, 2.2×, and 2.8× more potent respectively.
Reported CDK2 inhibition context; supports isoform-selectivity assay fit.
In vitro enzymatic assay (Sabt et al., 2020).
CDK2 inhibition Kinase selectivity Pyridazinone SAR

T-47D Antiproliferative Activity

In T-47D human breast cancer cells, the methyltetrahydropyran-bearing pyridazinone 11m demonstrated submicromolar antiproliferative activity (IC50 = 0.43 ± 0.01 µM) [1]. This was 3.2-fold more potent than the closely related tert-butyl analog 11f (IC50 = 1.37 ± 0.04 µM) and at least 8-fold more potent than the butyl analog 11i (IC50 = 3.48 ± 0.11 µM) tested under identical conditions [1]. Compound 11m was the most potent compound across the entire 18-member library in this cell line [1].

T-47D Antiproliferative
Head-to-head
IC50 0.43 µM (11m) vs. 1.37 µM (11f, tert-butyl; 11b, adamantyl) and 3.48 µM (11i, butyl).
3.2× to 8.1× more potent; top-ranked in library.
Supports breast cancer cell-line endpoint review; reported antiproliferative ranking.
T-47D MTT assay, 48 h (Sabt et al., 2020).
Breast cancer Antiproliferative activity T-47D cell line

MDA-MB-231 Antiproliferative Potency

Against the aggressive triple-negative breast cancer cell line MDA-MB-231, compound 11m was the only pyridazinone in the 18-compound library to achieve submicromolar growth inhibition (IC50 = 0.99 ± 0.03 µM) [1]. By comparison, the closest structural analogs 11j and 11k (both methyltetrahydropyran-bearing but with different C6 substituents) showed IC50 values of 1.68 ± 0.05 µM and 1.30 ± 0.04 µM, respectively, representing a 1.3- to 1.7-fold potency advantage for 11m [1].

MDA-MB-231 Potency
Head-to-head
IC50 0.99 µM (11m) — only submicromolar compound in 18-member library; 1.7× more potent than 11j (1.68 µM) and 1.3× more potent than 11k (1.30 µM).
Reported triple-negative breast cancer cell endpoint context; model-response context.
MDA-MB-231 MTT assay, 48 h (Sabt et al., 2020).
Triple-negative breast cancer MDA-MB-231 Submicromolar inhibitor

Tumor Selectivity Index

The methyltetrahydropyran-bearing pyridazinone 11m exhibited a mean tumor selectivity index (S.I.) of 16.1 when comparing cytotoxicity against tumorigenic breast cancer cells versus non-tumorigenic MCF-10A breast epithelial cells [1]. This was superior to the morpholino-substituted analog 11l, which showed a mean S.I. of 13.7 under identical assay conditions [1].

Selectivity Index
Head-to-head
Tumor S.I. 16.1 (11m) vs. 13.7 (11l, morpholino analog) using MCF-10A non-tumorigenic cells.
Supports tumor-cell vs. non-tumorigenic cell selectivity review.
Cytotoxicity in T-47D, MDA-MB-231 vs. MCF-10A (Sabt et al., 2020).
Selectivity index Tumor selectivity MCF-10A

Apoptosis and Cell Cycle Arrest

Pyridazinones 11l and 11m (both methyltetrahydropyran-bearing) were the only compounds in the series shown to exert efficient alteration of cell cycle progression coupled with induction of apoptosis in both T-47D and MDA-MB-231 cells [1]. In contrast, compounds with adamantyl or tert-butyl N2-substituents (e.g., 11a–11h) did not exhibit this dual mechanistic profile [1]. The methyltetrahydropyran moiety thus appears essential for engaging both cytostatic (cell cycle) and cytotoxic (apoptotic) pathways.

Dual Mechanism
Class-level
Cell cycle arrest and apoptosis induction observed in T-47D and MDA-MB-231 cells for methyltetrahydropyran-bearing analogs; not reported for adamantyl/tert-butyl series.
Supports apoptosis and cell-cycle pathway-response interpretation.
Qualitative differentiation; mechanism may require further validation.
Apoptosis Cell cycle arrest Mechanism of action

ADME and Drug-Likeness Profile

In silico ADME and drug-likeness evaluation identified pyridazinones 11l and 11m (methyltetrahydropyran-bearing) as possessing the most acceptable overall pharmacokinetic and physicochemical profiles within the 3,6-disubstituted pyridazine library [1]. While specific computed parameters were not tabulated on a per-compound basis in the primary publication, the study explicitly states that 11l and 11m were superior to all other analogs in combined ADME and drug-likeness assessments, supporting their prioritization for further development [1].

In Silico ADME
Class-level
Ranked top in composite in silico ADME/drug-likeness assessment among all 3,6-disubstituted pyridazines in the library.
Supports lead prioritization context; specific computed values not disaggregated.
Data to verify; predicted properties only (Sabt et al., 2020).
ADME prediction Drug-likeness Physicochemical properties

6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one Applications


CDK2 Kinase Profiling and Probe Development

With a CDK2 IC50 of 20.1 nM—7.5-fold more potent than the adamantyl analog 11e and 2.2-fold more potent than the tert-butyl analog 11h [1]—this compound serves as an ideal starting scaffold for developing selective CDK2 chemical probes. Researchers can use the methyltetrahydropyran-pyridazinone core to profile CDK2-dependent signaling in breast cancer models, leveraging the known SAR that the oxan-4-ylmethyl group is critical for high-affinity CDK2 engagement [1].

TNBC Drug Discovery Programs

The unique submicromolar potency against MDA-MB-231 cells (IC50 = 0.99 µM) and the favorable tumor selectivity index of 16.1 [1] position this scaffold for TNBC-focused lead optimization. Procurement of this compound enables medicinal chemistry teams to explore structure–activity relationships around the N2-oxan-4-ylmethyl and C6-methyl positions while maintaining the dual mechanism of cell cycle arrest and apoptosis that distinguishes it from other pyridazinone subclasses [1].

Scaffold-Hopping Reference for Kinase Libraries

As the most potent CDK2 inhibitor and the only submicromolar MDA-MB-231 growth inhibitor in an 18-compound library [1], this compound provides a validated reference point for scaffold-hopping campaigns. Procurement teams building kinase-focused compound collections can use this methyltetrahydropyran-pyridazinone as a benchmark for evaluating novel chemotypes against established CDK2 inhibitory and antiproliferative activity thresholds [1].

Selectivity Profiling vs. Non-Tumorigenic Cells

The demonstrated tumor selectivity index of 16.1 against MCF-10A non-tumorigenic breast epithelial cells [1] supports the use of this compound in counter-screening panels designed to assess tumor vs. normal cell cytotoxicity windows early in the drug discovery cascade. This application is particularly relevant for organizations prioritizing safety margins before advancing compounds to in vivo toxicity studies [1].

Application
Selection Property
Validation Focus
CDK2 kinase profiling studies
CDK2 inhibition assay context
Kinase selectivity panel benchmarking
Breast cancer cell-line model studies
Antiproliferative endpoint review
T-47D and MDA-MB-231 cell response context
Scaffold-hopping campaigns
CDK2 inhibitory benchmark
Comparative kinase profiling vs. library members
Tumor selectivity assessment
Tumor vs. non-tumorigenic cell cytotoxicity ratio
MCF-10A selectivity index validation
Quote Request

Request a Quote for 6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.